molecular formula C22H22O5 B14450275 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one CAS No. 77016-72-9

3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one

Cat. No.: B14450275
CAS No.: 77016-72-9
M. Wt: 366.4 g/mol
InChI Key: DIHMJMCGHJMDSE-UHFFFAOYSA-N
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Description

3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzoyl group at the 3-position and propoxy groups at the 5 and 7 positions of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dipropoxy-2H-1-benzopyran-2-one and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.

    Acylation Reaction: The benzoyl chloride is added to the 5,7-dipropoxy-2H-1-benzopyran-2-one in the presence of the base, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzoyl group to a different functional group.

    Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The benzoyl and propoxy groups play a crucial role in its biological activity by modulating its interaction with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-2H-1-benzopyran-2-one: This compound has methoxy groups instead of propoxy groups and may exhibit different biological activities.

    3-Benzoyl-2H-1-benzopyran-2-one: Lacks the propoxy groups and may have different chemical reactivity and biological properties.

    7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the 7-position and may be used in different applications.

Uniqueness

3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is unique due to the presence of both benzoyl and propoxy groups, which confer specific chemical and biological properties. Its unique structure allows for diverse applications in various fields of research and industry.

Properties

CAS No.

77016-72-9

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-benzoyl-5,7-dipropoxychromen-2-one

InChI

InChI=1S/C22H22O5/c1-3-10-25-16-12-19(26-11-4-2)17-14-18(22(24)27-20(17)13-16)21(23)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3

InChI Key

DIHMJMCGHJMDSE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC=C3)C(=C1)OCCC

Origin of Product

United States

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